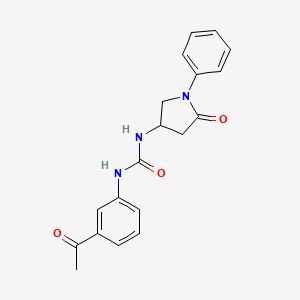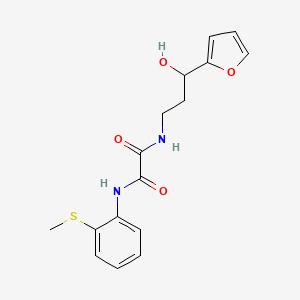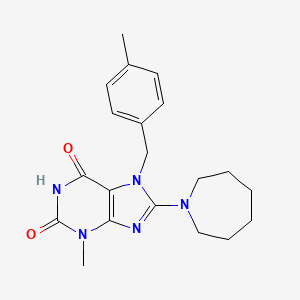![molecular formula C21H18BrN3O2S2 B2593382 N-(4-bromophenyl)-2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 686771-90-4](/img/structure/B2593382.png)
N-(4-bromophenyl)-2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromophenyl)-2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H18BrN3O2S2 and its molecular weight is 488.42. The purity is usually 95%.
BenchChem offers high-quality N-(4-bromophenyl)-2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-bromophenyl)-2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antituberculosis Applications
Compounds related to N-(4-bromophenyl)-2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide have been synthesized and tested for their antimicrobial properties. For example, new Schiff bases and thiazolidinone derivatives have been characterized by spectral studies and evaluated for antibacterial and antifungal activities, showing potential as antimicrobial agents (Fuloria et al., 2014). Another study synthesized pyrimidine incorporated Schiff base of isoniazid, evaluating it for antimicrobial and antituberculosis activity, highlighting its effectiveness against various bacterial and fungal strains, as well as Mycobacterium tuberculosis (Soni & Patel, 2017).
Antitumor Activity
Research has also focused on synthesizing novel thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives for antitumor activities. A study detailed the synthesis of various compounds and their potent anticancer activity on human cancer cell lines, including breast adenocarcinoma, cervical carcinoma, and colonic carcinoma cells, with some compounds showing activity comparable to doxorubicin (Hafez & El-Gazzar, 2017).
Anticonvulsant Agents
Another area of application includes the development of anticonvulsant agents. Compounds derived from 4,6-dimethyl-2-thiopyrimidine were synthesized and evaluated for their potential as anticonvulsants. These studies involved docking studies and pharmacological evaluations, demonstrating moderate anticonvulsant activity and presenting a correlation between in silico docking results and in vivo studies (Severina et al., 2020).
Antimicrobial Activity and Quantum Calculations
Compounds have also been synthesized for their antimicrobial activity alongside quantum chemical calculations to predict reactivity and stability. For instance, new sulphonamide derivatives displayed good antimicrobial activity, with computational calculations supporting the experimental findings (Fahim & Ismael, 2019).
Dual Inhibitory Activity
Lastly, some derivatives have been explored for their dual inhibitory activity against enzymes like thymidylate synthase and dihydrofolate reductase, key targets in cancer therapy. The synthesis of classical and nonclassical antifolates demonstrated potent inhibitory activity, presenting a promising approach for developing dual-action anticancer drugs (Gangjee et al., 2008).
Eigenschaften
IUPAC Name |
N-(4-bromophenyl)-2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BrN3O2S2/c1-13-2-8-16(9-3-13)25-20(27)19-17(10-11-28-19)24-21(25)29-12-18(26)23-15-6-4-14(22)5-7-15/h2-9H,10-12H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLTZAKJWWYPBTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NC4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(4-Methylbenzyl)thio]acetic acid](/img/structure/B2593299.png)


![(S)-3-(tert-Butyl)-4-(2,3,5,6-tetrahydrobenzo[1,2-b:5,4-b']difuran-8-yl)-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B2593303.png)

![3-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-2-(3,5-dimethylpyrazol-1-yl)-6-methylpyrimidin-4-one](/img/structure/B2593308.png)

![1-Ethyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-3-(4-methoxybenzyl)urea](/img/structure/B2593310.png)
![6-[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2593311.png)
![[5-(Trifluoromethyl)thiophen-2-yl]methanamine hydrochloride](/img/structure/B2593312.png)
![[5-(2-Methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-acetic acid](/img/structure/B2593314.png)


![2-Iodo-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine;dihydrochloride](/img/structure/B2593317.png)